N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic small molecule characterized by a quinoline backbone substituted with a pyridinyl group at the 2-position and a 3,5-dimethoxyphenyl carboxamide moiety at the 4-position.
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c1-28-17-11-16(12-18(13-17)29-2)25-23(27)20-14-22(15-7-9-24-10-8-15)26-21-6-4-3-5-19(20)21/h3-14H,1-2H3,(H,25,27) |
InChI Key |
MLNXIOKHDUIOQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Substitution Reactions: Introduction of the pyridin-4-yl group can be done via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Functional Group Reactivity
The compound undergoes reactions at three primary sites: the quinoline nitrogen, pyridine ring, and carboxamide group.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, acidic media | Quinoline N-oxide derivatives |
| Reduction | NaBH<sub>4</sub>, Ni catalyst | Partially saturated quinoline analogs |
| Hydrolysis | HCl/H<sub>2</sub>O, reflux | Quinoline-4-carboxylic acid + 3,5-dimethoxyaniline |
| Electrophilic Substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitration at quinoline C-5/C-7 positions |
Mechanistic Insights from Analogous Systems
Reaction pathways for related quinoline-carboxamides (e.g., 1n in ) reveal:
-
Nucleophilic attack on aldehyde intermediates forms imine linkages.
-
Cyclization via enol tautomers of α-keto acids creates fused ring systems.
-
Aromatization through hydride transfer completes quinoline core formation .
Catalytic role : Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@(CH<sub>2</sub>)<sub>3</sub>–urea–thiazole sulfonic acid chloride enhances reaction efficiency by stabilizing transition states .
Stability and Side Reactions
The compound shows limited thermal stability above 200°C, with decomposition pathways including:
-
Decarboxylation : Loss of CO<sub>2</sub> under acidic conditions.
-
Demethoxylation : Cleavage of methoxy groups at high temperatures.
Comparative Reactivity Table
Data from structural analogs highlights positional effects on reactivity:
| Derivative | Reactivity Trend | Primary Modification Site |
|---|---|---|
| N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl) variant | Higher electrophilic substitution | Quinoline C-5/C-7 |
| Pyridin-3-yl analogs | Enhanced oxidation susceptibility | Pyridine N-atom |
| 2-(Pyridin-2-yl) derivatives | Preferential hydrolysis | Amide bond |
Spectroscopic Evidence
Reaction outcomes are validated through:
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, in combating malaria. The compound has shown promising antiplasmodial activity against Plasmodium falciparum, with mechanisms involving the inhibition of translation elongation factor 2 (PfEF2), essential for protein synthesis in the parasite. This mechanism is novel among antimalarials and suggests a pathway for developing new treatments that can evade existing drug resistance .
Table 1: Antimalarial Efficacy of Quinoline Derivatives
| Compound Name | EC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 120 | Inhibition of PfEF2 |
| DDD107498 | <10 | Inhibition of PfEF2 |
| Other Derivatives | Varies | Various mechanisms |
Anticancer Research
The anticancer properties of quinoline derivatives are under extensive investigation. This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary results indicate that it may selectively target cancerous cells, potentially leading to the development of new cancer therapies .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| HCT-116 | 1.9 - 7.52 | Good selective targeting |
| MCF-7 | Varies | Effective against breast cancer |
Synthesis and Chemical Properties
The synthesis of this compound involves several steps including the formation of the quinoline core through reactions such as the Pfitzinger reaction and subsequent substitution reactions to introduce the pyridine and methoxy groups. Optimizing these synthetic routes is crucial for enhancing yield and purity, which are essential for further biological testing.
Table 3: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Quinoline | Pfitzinger Reaction | Isatin, Aromatic Aldehyde |
| Substitution Reactions | Electrophilic/Nucleophilic | Various halogenating agents |
| Amidation | Carboxylic Acid + Amine | Carboxylic acid derivatives |
Future Research Directions
The ongoing research into this compound focuses on:
- Mechanistic Studies : Understanding how structural variations affect biological activity.
- In Vivo Testing : Evaluating efficacy in animal models to assess therapeutic potential.
- Resistance Studies : Investigating potential resistance mechanisms in target pathogens.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of quinoline-4-carboxamides and benzamide derivatives. Below is a comparative analysis with structurally or functionally related molecules:
Core Structural Variations
Key Differences :
- This may enhance binding to hydrophobic pockets in enzymes or receptors.
- Substituent Positioning : The 3,5-dimethoxyphenyl group in the target compound vs. the 3,4-dimethoxyphenethyl group in Rip-B alters electronic and steric properties. Methoxy groups at the 3,5-positions create symmetrical electron-donating effects, possibly improving metabolic stability compared to the 3,4-unsymmetrical arrangement in Rip-B .
Implications :
- The higher logP of the quinoline derivative suggests improved membrane permeability but may compromise aqueous solubility, necessitating formulation optimization.
- Rip-B’s lower synthetic complexity (benzamide vs. quinoline synthesis) contributes to its higher yield (80%), whereas the target compound’s multi-step synthesis likely reduces scalability .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a quinoline core with a pyridine ring and a dimethoxyphenyl group. This unique arrangement of functional groups is believed to influence its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Several studies have investigated the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
The compound's mechanism may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Anti-inflammatory Activity
Quinoline derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
These findings suggest potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting critical signaling pathways involved in cell growth and survival.
- Modulation of Gene Expression : By affecting transcription factors, it may alter the expression of genes associated with cancer progression and inflammation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, promoting cell death.
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating various derivatives of quinoline compounds to enhance their biological activity. For instance:
- A study synthesized multiple quinoline derivatives and tested them against different cancer cell lines, revealing that certain modifications significantly improved potency compared to standard treatments like doxorubicin .
- Another investigation highlighted the synthesis of new compounds with structural similarities to this compound, which displayed enhanced anticancer activity through similar mechanisms .
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide?
Answer:
The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a substituted aniline. Key steps include:
- Coupling Agents : Use PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF for amide bond formation, achieving yields of ~59% under room-temperature stirring (16–24 hours) .
- Solvent Systems : Dry DMF is preferred for solubility and reaction efficiency. Post-reaction, precipitation is induced by adding ice-cold water, followed by vacuum filtration .
- Purification : Reverse-phase HPLC (e.g., Agilent 1200 with Zorbax SB-C18 column) using gradients of MeCN/H2O with 0.1% TFA improves purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How do structural modifications (e.g., methoxy positioning) influence biological activity?
Answer:
- Methoxy Group Impact :
- SAR Studies : Replace the quinoline core with pyrimidoquinolines (e.g., Scheme 11 in ) to evaluate scaffold flexibility.
Advanced: How should researchers address instability during storage or in biological assays?
Answer:
- Storage Conditions :
- Store as a lyophilized powder at -20°C under argon to prevent oxidation. Avoid prolonged exposure to DMSO, which accelerates degradation .
- Assay Design :
Advanced: How can contradictory data in cytotoxicity assays be resolved?
Answer:
- Control Experiments :
- Mechanistic Studies :
Basic: What safety precautions are required when handling this compound?
Answer:
- Hazard Classification :
- Emergency Protocols :
Advanced: What strategies optimize solubility for in vivo studies?
Answer:
- Formulation :
- Salt Formation :
Advanced: How can computational modeling guide derivative design?
Answer:
- Docking Studies :
- ADMET Prediction :
Basic: What are the key differences between lab-scale and pilot-scale synthesis?
Answer:
- Scale-Up Challenges :
Advanced: How can researchers validate target specificity in complex biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
